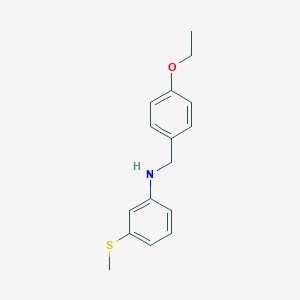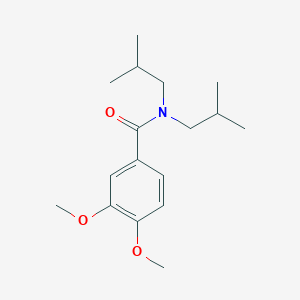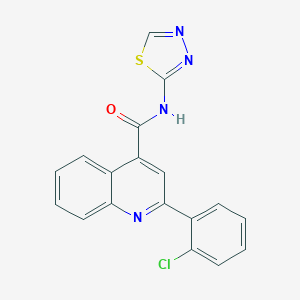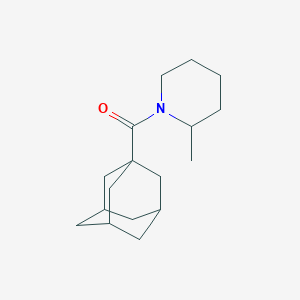![molecular formula C17H14N2O B262226 3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)
3-[(2-Phenylphenyl)methoxy]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Phenylphenyl)methoxy]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyridazine family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-[(2-Phenylphenyl)methoxy]pyridazine involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
3-[(2-Phenylphenyl)methoxy]pyridazine has been shown to have diverse biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis. The compound has also been shown to reduce tumor growth in animal models of cancer. The compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(2-Phenylphenyl)methoxy]pyridazine in lab experiments include its high purity, stability, and diverse biological activities. The compound is easy to synthesize and can be obtained in large quantities. The limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 3-[(2-Phenylphenyl)methoxy]pyridazine. One direction is to study the compound's potential applications in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study the compound's mechanism of action in more detail, including its interactions with specific enzymes and receptors in the body. Additionally, future studies could focus on the development of new synthesis methods for the compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 3-[(2-Phenylphenyl)methoxy]pyridazine involves the reaction of 2-phenyl-1,3-dioxolane-4-carboxylic acid with hydrazine hydrate, followed by the reaction with 2-bromo-5-methoxybenzyl chloride. The final product is obtained by the reaction of the resulting intermediate with pyridine-2-carbaldehyde. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
3-[(2-Phenylphenyl)methoxy]pyridazine has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has also been studied for its antibacterial and antifungal properties.
Propriétés
Nom du produit |
3-[(2-Phenylphenyl)methoxy]pyridazine |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
3-[(2-phenylphenyl)methoxy]pyridazine |
InChI |
InChI=1S/C17H14N2O/c1-2-7-14(8-3-1)16-10-5-4-9-15(16)13-20-17-11-6-12-18-19-17/h1-12H,13H2 |
Clé InChI |
AFHYIIPVYQMYQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=NN=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=NN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B262143.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide](/img/structure/B262145.png)
![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)

![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B262153.png)
![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)
![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
methanone](/img/structure/B262159.png)



![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
